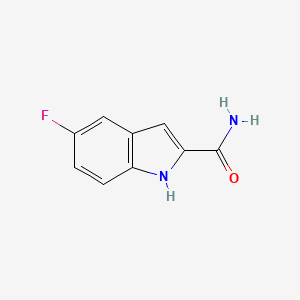

5-fluoro-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLRXRARAVQXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 1h Indole 2 Carboxamide and Its Derivatives

Foundational Synthesis Strategies

The foundational approaches to synthesizing 5-fluoro-1H-indole-2-carboxamide and its analogs typically involve well-established organic reactions. These methods are reliable and versatile, allowing for the creation of a diverse range of derivatives.

Amide Bond Formation via Coupling Reactions

A common and direct method for the synthesis of indole-2-carboxamides is the coupling of an indole-2-carboxylic acid with an appropriate amine. arkat-usa.orgnih.gov This reaction is typically facilitated by a coupling reagent that activates the carboxylic acid, enabling it to react with the amine to form the amide bond. luxembourg-bio.com

A variety of coupling reagents can be employed, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. luxembourg-bio.comnih.gov The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com

For instance, a series of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides were prepared by coupling ethyl-5-fluoro-1H-indole-2-carboxylate with various aminobenzophenones. nih.gov This one-step synthesis was achieved in the presence of sodium ethoxide in either DMF or DMSO at elevated temperatures. nih.gov Similarly, other studies have reported the synthesis of indole-2-carboxamides by reacting indole-2-carboxylic acids with amines using coupling agents like BOP reagent in the presence of a base such as diisopropylethylamine (DIPEA). nih.gov

The choice of coupling reagent, solvent, and reaction conditions can be optimized to achieve high yields and purity of the desired amide product. The table below summarizes some examples of coupling reactions used in the synthesis of indole-2-carboxamide derivatives.

| Indole (B1671886) Precursor | Amine/Amine Derivative | Coupling Reagent/Conditions | Product | Reference |

| Ethyl-5-fluoro-1H-indole-2-carboxylate | Aminobenzophenones | Sodium ethoxide, DMF/DMSO, 150-190 °C | N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides | nih.gov |

| Indole-2-carboxylic acids | Rimantadine hydrochloride | EDC·HCl, HOBt, DIPEA | Rimantadine-derived indoles | nih.gov |

| 4,6-Difluoroindole-2-carboxylic acid | Benzylamine | Not specified | N-benzyl-4,6-difluoro-1H-indole-2-carboxamide | nih.gov |

| 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | 4-Phenylpiperazine | BOP reagent, DIPEA, DCM | (5-Chloro-3-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone | nih.gov |

| 5-Fluoro-1H-indole-2-carboxylic acid | L-glutamic acid diethyl ester hydrochloride | Not specified | Diethyl (2S)-2-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}pentanedioate | arkat-usa.org |

Derivatization from 5-fluoro-1H-indole-2-carboxylic Acid Precursors

The synthesis of this compound and its derivatives frequently starts with the corresponding carboxylic acid, 5-fluoro-1H-indole-2-carboxylic acid. matrixscientific.comsigmaaldrich.com This key intermediate can be prepared through various indole synthesis methods, such as the Fischer indole synthesis. diva-portal.org

Once the 5-fluoro-1H-indole-2-carboxylic acid is obtained, it can be converted into a more reactive species, such as an acid chloride, to facilitate the formation of the amide bond. For example, treatment of the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields 5-fluoro-1H-indole-2-carbonyl chloride. This acid chloride is highly electrophilic and readily reacts with a wide range of primary and secondary amines to produce the desired carboxamide derivatives in good yields. researchgate.net

Alternatively, the carboxylic acid can be esterified, for example, to form ethyl 5-fluoro-1H-indole-2-carboxylate. This ester can then undergo amidation by direct reaction with an amine, often at elevated temperatures or in the presence of a catalyst. nih.gov For instance, a series of novel N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides were synthesized by the coupling reaction between ethyl-5-fluoro-1H-indole-2-carboxylate and an excess of the corresponding aminobenzophenones at high temperatures. nih.gov

The following table outlines the derivatization of 5-fluoro-1H-indole-2-carboxylic acid precursors.

| Precursor | Reagent/Conditions | Intermediate/Product | Reference |

| 5-Fluoro-1H-indole-2-carboxylic acid | Thionyl chloride (SOCl₂) | 5-Fluoro-1H-indole-2-carbonyl chloride | researchgate.net |

| 5-Fluoro-1H-indole-2-carboxylic acid | Ethanol, acid catalyst (e.g., H₂SO₄) | Ethyl 5-fluoro-1H-indole-2-carboxylate | nih.gov |

| Ethyl 5-fluoro-1H-indole-2-carboxylate | Aminobenzophenones, sodium ethoxide, DMF/DMSO, 150-190 °C | N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides | nih.gov |

| 6-bromo-1H-indole-2-carboxylic acid | Ethanol, concentrated sulfuric acid | Ethyl 6-bromo-1H-indole-2-carboxylate | nih.gov |

| 5-chloro-1H-indole-2-carboxylic acid | 5% HCl solution, ethanol, reflux | Ethyl 5-chloro-1H-indole-2-carboxylate | nih.gov |

Advanced and Catalytic Synthetic Approaches

More recent synthetic methodologies have focused on the development of more efficient and versatile catalytic systems for the synthesis of indole-2-carboxamides. These advanced approaches often offer improved yields, milder reaction conditions, and broader substrate scope.

Palladium-Catalyzed Isocyanide Insertion into N–H Bonds

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis. One such application is the carbonylative synthesis of indole-2-carboxamides. This method can involve the palladium-catalyzed carbonylation of a 2-iodoindole in the presence of an amine. lookchem.com The process is generally rapid and clean, providing an efficient route to the desired products. lookchem.com The choice of catalyst and solvent is crucial for the efficiency of the carbonylation, with bis(triphenylphosphine)palladium(II) chloride in N,N-dimethylacetamide (DMA) being a particularly effective combination. lookchem.com

Another innovative approach involves the palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes to construct indole-3-carboxamide skeletons, demonstrating the versatility of palladium catalysis in indole chemistry. rsc.org While this example focuses on indole-3-carboxamides, similar principles can be adapted for the synthesis of indole-2-carboxamides.

Furthermore, a direct oxidative C-H amination catalyzed by palladium has been developed to afford 1-acetyl indole-2-carboxylates from 2-acetamido-3-arylacrylates, which can then be converted to indole-2-carboxylates. nih.gov This C-H activation strategy represents a highly atom-economical approach to functionalized indoles.

Hemetsberger–Knittel Indole Synthesis for Key Intermediates

The Hemetsberger–Knittel indole synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This reaction provides a direct route to key intermediates like ethyl 5-fluoroindole-2-carboxylate, which can then be further derivatized to the corresponding carboxamides. The reaction is believed to proceed through a nitrene intermediate, although the exact mechanism is still under investigation. wikipedia.org

While the synthesis of the starting azido-propenoic ester can be challenging, the Hemetsberger–Knittel reaction itself often proceeds in high yields. wikipedia.org Modifications to the original procedure, such as the use of microwave irradiation, can lead to faster reaction times and improved efficiency. nih.gov This method has been successfully applied to the synthesis of various substituted indoles, including those with fluorine substituents. nih.govresearchgate.net

Synthetic Routes to Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships in medicinal chemistry. These syntheses often involve the use of appropriately substituted starting materials or the late-stage functionalization of the indole ring or the carboxamide side chain.

One common strategy is to start with a substituted aniline (B41778) or phenylhydrazine (B124118) in a classical indole synthesis, such as the Fischer indole synthesis, to introduce substituents onto the benzene (B151609) ring of the indole nucleus. For example, starting with a substituted 4-fluoroaniline (B128567) can lead to the corresponding substituted 5-fluoroindole (B109304) derivative. diva-portal.org

Another approach involves the direct functionalization of the pre-formed this compound scaffold. Electrophilic aromatic substitution reactions can be used to introduce substituents at various positions on the indole ring, although regioselectivity can be a challenge.

Furthermore, the amine component used in the amide bond formation can be varied to introduce a wide range of substituents on the carboxamide nitrogen. This allows for the synthesis of a large library of N-substituted this compound analogues with diverse chemical properties. arkat-usa.orgnih.govnih.gov For instance, coupling 5-fluoro-1H-indole-2-carboxylic acid with various amino acids leads to the formation of peptide-like structures. arkat-usa.org

The synthesis of a series of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives highlights the strategy of using substituted aminobenzophenones to create complex analogues. nih.govresearchgate.net These examples demonstrate the modularity of the synthetic approaches, allowing for systematic modifications to the core structure.

Functionalization of Indole and Phenyl Rings

The indole core and associated phenyl groups of this compound derivatives are key targets for chemical modification to explore their structure-activity relationships.

The functionalization of the indole ring itself can be achieved through several methods. One common approach begins with appropriately substituted anilines. For instance, the Fischer indole synthesis allows for the creation of the indole nucleus from substituted phenylhydrazines and a suitable ketone or aldehyde, such as ethyl pyruvate. diva-portal.org This method enables the introduction of substituents onto the benzene portion of the indole ring. For example, derivatives with various substituents at the 5-position of the indole ring have been synthesized to investigate the impact of electron-donating groups (EDG) and electron-withdrawing groups (EWG). nih.govacs.org Studies have shown that small, aliphatic EDGs like methyl, ethyl, and cyclopropyl (B3062369) groups at the 5'-position are often favored. nih.govacs.org In contrast, derivatives with EWGs such as halogens were found to be inactive in some contexts. nih.govacs.org

Further modifications can be made to the indole ring post-synthesis. Halogenation, for instance, can be achieved using reagents like N-chlorosuccinimide to introduce chloro groups. nih.gov Other positions on the indole ring, such as C3 and C6, have also been targeted for functionalization to improve biological activity. mdpi.com For example, introducing a long branch at the C3 position of the indole core has been shown to enhance interactions with biological targets. mdpi.com

When the amide portion of the molecule includes a phenyl ring, such as in N-(benzoylphenyl) derivatives, this ring also becomes a site for functionalization. researchgate.net The synthesis of these compounds often starts from unsubstituted or substituted aminobenzophenones which are then coupled with 5-fluoro-1H-indole-2-carbonyl chloride. researchgate.net This allows for the introduction of various substituents onto the N-phenyl ring, enabling a detailed exploration of how these modifications influence the compound's properties.

Table 1: Examples of Functionalization of Indole and Phenyl Rings in Indole-2-Carboxamide Derivatives

| Position of Functionalization | Substituent/Modification | Synthetic Approach | Reference |

|---|---|---|---|

| Indole 5'-position | Methyl, Ethyl, Cyclopropyl (EDG) | Fischer indole synthesis starting with substituted phenylhydrazines. | nih.gov, acs.org |

| Indole 5'-position | Halogens (EWG) | Fischer indole synthesis or subsequent halogenation. | nih.gov, acs.org |

| Indole 4,6-positions | Di-fluoro | Starting from 4,6-difluoroindole-2-carboxylic acid for amide coupling. | nih.gov |

| Indole C3-position | Introduction of a long branch | Optimization of the indole core post-synthesis. | mdpi.com |

| N-Phenyl Ring | Benzoyl group | Coupling of 5-fluoro-1H-indole-2-carbonyl chloride with substituted aminobenzophenones. | researchgate.net |

Modifications at the Amide Linker

The amide linker is a critical component for structural modifications, influencing the molecule's conformation and interaction with biological targets. Synthetic strategies often involve coupling the indole-2-carboxylic acid core with a diverse array of amines. nih.gov

Standard amide coupling reactions are frequently employed, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.gov This method allows for the direct formation of the amide bond between the 5-fluoro-1H-indole-2-carboxylic acid and a selected amine.

The nature of the amine component can be varied significantly. For instance, to explore the effect of the linker's length and rigidity, researchers have introduced spacers. One study detailed the extension of the linker by incorporating a carbonyl piperazine (B1678402) fragment. nih.gov This was achieved in a multi-step synthesis starting with the coupling of N-(tert-butoxycarbonyl) piperazine with the indole carboxylic acid, followed by deprotection and subsequent reaction. nih.gov In another approach, a phenyl group was used as a linker in place of piperazine. nih.gov

The structure of the group attached to the amide nitrogen is a major point of variation. Benzylamine and various substituted benzylamines are commonly used to create N-benzyl-indole-2-carboxamides. mdpi.com Some studies have explored reversing the amide bond or replacing the carboxamide with isosteres like a sulfonamide, although this can sometimes lead to a loss of activity. acs.org N-methylation of the amide is another modification that has been investigated. acs.org These modifications highlight the flexibility of synthetic approaches to fine-tune the properties of the final compound.

Table 2: Examples of Modifications at the Amide Linker of Indole-2-Carboxamide Derivatives

| Modification Type | Reagents/Method | Resulting Structure | Reference |

|---|---|---|---|

| Standard Amide Coupling | EDC·HCl, HOBt, DIPEA with various amines. | N-substituted indole-2-carboxamides. | nih.gov |

| Linker Extension | Incorporation of a carbonyl piperazine fragment. | Indole-2-carbonyl-piperazine derivatives. | nih.gov |

| Linker Variation | Use of a phenyl group as a linker. | Dicarboxamide derivatives with a phenyl spacer. | nih.gov |

| Amide Bond Reversal | Synthetic strategy to invert the -CONH- group. | Reverse amide analogues. | acs.org |

| Isosteric Replacement | Replacement of carboxamide with a sulfonamide. | Indole-2-sulfonamide derivatives. | acs.org |

| N-Alkylation | N-methylation of the amide nitrogen. | N-methyl-indole-2-carboxamides. | acs.org |

Biological Activities and Preclinical Investigations of 5 Fluoro 1h Indole 2 Carboxamide Derivatives

Receptor Modulation Studies

The interaction of 5-fluoro-1H-indole-2-carboxamide derivatives with various receptor systems has been a primary area of research, revealing their potential to fine-tune cellular signaling pathways.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The indole-2-carboxamide scaffold is a recognized template for the development of allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.gov These modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site where endogenous cannabinoids like anandamide (B1667382) and synthetic agonists such as CP-55,940 bind. nih.gov This allosteric modulation can either enhance or diminish the effects of the primary agonist.

Several indole-2-carboxamide derivatives have been identified as negative allosteric modulators (NAMs) of the CB1 receptor. These compounds are capable of reducing the signaling response to an activating agonist. For instance, a novel series of 1H-indole-2-carboxamides has been reported, with the most potent compound acting as a NAM of the synthetic cannabinoid agonist CP-55,940 in calcium mobilization assays. nih.gov While much of the early structure-activity relationship (SAR) studies focused on derivatives with a chloro substitution at the 5-position of the indole (B1671886) ring, the electronic properties of a fluoro group suggest its potential to influence allosteric modulation. nih.gov It has been noted that substitutions at the 5-position of the indole core can be detrimental to binding and functional activity for certain synthetic cannabinoids, suggesting that the nature of the substituent at this position is critical. unibo.it

A key mechanism by which CB1 receptors exert their effects is through coupling to inhibitory G-proteins (Gi/o). Allosteric modulators can significantly influence this process. Studies on indole-2-carboxamide derivatives have demonstrated their ability to act as potent antagonists of agonist-induced GTPγS binding, a measure of G-protein activation. nih.gov For example, 3-pentyl-1H-indole-2-carboxamide derivatives have been shown to be potent antagonists of agonist-induced G-protein coupling. nih.gov Chronic exposure to the cannabinoid agonist CP-55,940 has been shown to decrease the activation of G-proteins in various brain regions. nih.gov The ability of this compound derivatives to modulate this agonist-induced G-protein coupling is a critical aspect of their characterization as allosteric modulators.

Transient Receptor Potential Vanilloid Type-1 (TRPV1) Agonism

Recent research has identified the indole-2-carboxamide scaffold as a promising foundation for the design of novel agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel. researchgate.netnih.gov TRPV1 is a key receptor involved in pain and inflammation, and its activation by agonists like capsaicin (B1668287) is known to lead to a desensitization effect, which can produce analgesia. nih.gov

Two series of indole-2-carboxamides were synthesized and evaluated for their ability to modulate TRPV1. researchgate.net The in vitro testing of these compounds focused on their efficacy, potency (EC50), and desensitization (IC50) properties. researchgate.netnih.gov One of the most promising derivatives from these studies was compound 6g , which demonstrated significant agonist activity at the TRPV1 receptor. researchgate.net The selectivity of these promising derivatives was also assessed against the TRP ankyrin-1 (TRPA1) channel. researchgate.netnih.gov

| Compound | EC50 (µM) | IC50 (µM) |

| 6g | 0.8 | 1.2 |

| Capsaicin (reference) | 0.1 | 0.5 |

Data on TRPV1 Agonist Activity. researchgate.net

Enzymatic Inhibition Profiles

Beyond receptor modulation, derivatives of this compound have been investigated for their ability to inhibit key metabolic enzymes, highlighting their potential therapeutic applications in metabolic disorders.

Fructose-1,6-bisphosphatase (FBPase) Inhibition

Liver fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in gluconeogenesis, the process by which the body produces glucose. nih.gov Inhibition of FBPase is considered a promising strategy for the treatment of type 2 diabetes. nih.gov A series of novel indole and benzofuran (B130515) analogues based on the indole-2-carboxylic acid scaffold have been designed and synthesized to evaluate their inhibitory activity against FBPase. nih.gov

These studies revealed that the 2-carboxylic acid group is crucial for binding affinity, as it mimics the phosphate (B84403) group of the natural allosteric inhibitor AMP. nih.gov Several of these indole derivatives exhibited inhibitory activities with IC50 values in the submicromolar to low micromolar range. nih.gov Specifically, novel FBPase inhibitors with an N-acylsulfonamide moiety at the 3-position of the indole-2-carboxylic acid scaffold demonstrated IC50 values at the submicromolar level. nih.gov

| Compound Series | Substitution | IC50 Range (µM) |

| 7-chloro series | 5-ethyl, 5-propyl, 5-cyclopropyl | Comparable |

| 7-nitro series | 5-ethyl, 5-propyl, 5-cyclopropyl | 0.10 - 0.47 |

| Amides and Acyl Sulfonamides | Varied | 0.50 - 5.94 |

Inhibitory Activity of Indole Derivatives against FBPase. nih.gov

Mycobacterial mmpL3 Enzyme Interaction and Inhibition

Indole-2-carboxamide derivatives are a significant class of inhibitors targeting the Mycolic acid transporter MmpL3, a crucial protein for the survival of Mycobacterium tuberculosis (Mtb). nih.govamazonaws.comresearchgate.net MmpL3 is responsible for transporting trehalose (B1683222) monomycolate, a key component of the mycobacterial cell wall, across the inner membrane. researchgate.net Inhibition of this transporter disrupts the formation of the cell envelope, leading to bacterial death. researchgate.net

Research has identified specific indole-2-carboxamide derivatives with potent inhibitory activity against MmpL3. acs.orgjohnshopkins.edu For instance, a 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide analog has demonstrated excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. researchgate.netacs.orgjohnshopkins.edu Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds, revealing that substitutions at the 4- and 6-positions of the indole ring, such as with chloro, fluoro, or cyano groups, can significantly enhance metabolic stability. acs.org While these modifications improve antimycobacterial potency, they can also lead to lower aqueous solubility. acs.org

Antiproliferative Research in Cancer Cell Lines

In addition to their antimycobacterial effects, derivatives of this compound have been investigated for their potential as anticancer agents.

In Vitro Cytotoxicity Assessments

Studies have demonstrated the antiproliferative activity of various indole-2-carboxamide derivatives against a panel of human cancer cell lines. nih.govnih.govmdpi.com For example, a series of novel indole-2-carboxamide derivatives were synthesized and evaluated for their effects on different cancer cell lines, with some compounds showing significant antiproliferative action. nih.gov Specifically, certain derivatives exhibited greater potency against the MCF-7 breast cancer cell line. nih.gov The presence of a phenethyl moiety in the structure of some of these compounds was identified as important for their antiproliferative activity. nih.gov

Further research on 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives also revealed potent antiproliferative activity. mdpi.com Some of these compounds were found to be more effective than the reference drug erlotinib (B232) against specific cancer cell lines, such as Panc-1 (pancreatic), MCF-7 (breast), and A-549 (epithelial). mdpi.com

| Derivative | Cancer Cell Line | GI50 (nM) | Reference Compound | Reference GI50 (nM) |

| Compound 3e | Panc-1, MCF-7, A-549 | 29 | Erlotinib | 33 |

| Compound 3b | MCF-7 | 32 | Erlotinib | 40 |

| Compound Va | - | 26-86 | Erlotinib | 33 |

GI50: The concentration of the drug that causes 50% inhibition of cell growth.

Multi-Target Antiproliferative Mechanisms

The antiproliferative effects of these indole derivatives are often attributed to their ability to inhibit multiple targets involved in cancer cell growth and survival. nih.govmdpi.com Research has shown that certain indole-2-carboxamide derivatives can act as dual inhibitors of key enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govrsc.org

For instance, compounds 5d, 5i, 5j, and 5k from one study demonstrated inhibitory activity against both EGFR and CDK2. nih.gov Similarly, another investigation identified derivatives that effectively inhibit EGFR, BRAF^V600E^, and VEGFR-2. nih.govmdpi.com The ability of these compounds to hit multiple targets suggests a potential advantage in overcoming drug resistance, a common challenge in cancer therapy. The induction of apoptosis, or programmed cell death, is another key mechanism by which these compounds exert their antiproliferative effects, as evidenced by their impact on apoptotic markers like caspases and Bcl-2 family proteins. nih.gov

Anti-mycobacterial Potential against Mycobacterium tuberculosis

The anti-mycobacterial activity of this compound and its derivatives extends beyond just MmpL3 inhibition. Some research suggests that these compounds may undergo metabolization, releasing molecules that interfere with essential biosynthetic pathways in Mycobacterium tuberculosis. nih.govacs.org One proposed mechanism involves the incorporation of a metabolite into the tryptophan biosynthesis pathway, leading to the formation of an inhibitory product. nih.govacs.org

Studies have shown that 5-fluoroindole (B109304) (5-FI) itself can reduce the bacterial load in murine models of Mtb infection. nih.gov The position of the fluorine atom on the indole nucleus is critical for its activity, with the 5-position being more effective than the 6- or 7-positions. acs.org Furthermore, 5-FI has demonstrated activity against various drug-resistant strains of Mtb. acs.org

Lipid Metabolism Regulation in Pre-clinical Animal Models

Beyond their antimicrobial and anticancer properties, derivatives of this compound have shown promise in regulating lipid metabolism. nih.govresearchgate.netnih.gov

Hypolipidemic Effects in Chemically Induced Hyperlipidemia Models

Preclinical studies using rat models with chemically induced hyperlipidemia, such as the Triton WR-1339 model, have demonstrated the hypolipidemic potential of these compounds. nih.govresearchgate.nettandfonline.com Triton WR-1339 induces a temporary state of high lipid levels in the blood by inhibiting lipoprotein lipase. researchgate.nettandfonline.com

In these models, certain N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives have been shown to significantly reduce elevated plasma triglyceride levels. nih.govnih.gov For example, compounds 2 and 3 in one study, and compounds 3c-3g in another, effectively lowered triglyceride levels 12 and 24 hours after administration. nih.govtandfonline.com Additionally, these compounds led to a significant increase in high-density lipoprotein (HDL) cholesterol levels, which is considered beneficial. nih.govtandfonline.com These findings suggest that these derivatives could play a role in managing conditions associated with abnormal lipid profiles.

| Compound | Effect on Triglycerides | Effect on HDL-Cholesterol |

| Compound 2 | Significant Reduction | Significant Increase |

| Compound 3 | Significant Reduction | Significant Increase |

| Compounds 3c-3g | Significant Reduction | Significant Increase |

Influence on Plasma Triglyceride and High-Density Lipoprotein Levels

Preclinical investigations into this compound derivatives have explored their potential as lipid-lowering agents, particularly focusing on their effects on plasma triglyceride (TG) and high-density lipoprotein (HDL) levels. Hyperlipidemia, characterized by elevated lipids in the plasma, is a significant risk factor for cardiovascular diseases. researchgate.net Research has utilized the Triton WR-1339-induced hyperlipidemic rat model, a standard for evaluating potential hypolipidemic drugs, to assess the efficacy of these compounds. researchgate.netnih.gov Triton WR-1339, a nonionic detergent, induces hyperlipidemia by preventing the catabolism of triglyceride-rich lipoproteins. researchgate.net

Studies on N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives have demonstrated significant effects on lipid profiles. researchgate.netnih.gov In a key study using hyperlipidemic rats, the administration of these compounds led to notable changes in plasma TG and HDL-cholesterol levels 12 hours post-administration. nih.gov Specifically, the derivatives N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 2) and N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) were found to be highly effective. researchgate.netnih.gov

Compound 2 and Compound 3 significantly reduced the elevated plasma triglyceride levels. nih.gov In contrast, the N-(2-benzoylphenyl) derivative (Compound 1) was found to be inactive, showing no significant impact on triglyceride levels compared to the hyperlipidemic control group. researchgate.netnih.gov

Furthermore, a significant increase in HDL-cholesterol levels was observed in the groups treated with Compound 2 and Compound 3. researchgate.netnih.gov Treatment with Compound 2 resulted in an 86% increase in HDL-cholesterol, while Compound 3 led to a 53% increase compared to the hyperlipidemic control group. nih.gov These results highlight the potential of specific N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives as potent lipid-lowering agents. researchgate.netnih.gov

Table 1: Effect of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Derivatives on Plasma Lipid Levels in Triton WR-1339-Induced Hyperlipidemic Rats (12 h) Data sourced from a study on hyperlipidemic rats. nih.gov Values are presented as mean ± SEM.

| Group | Triglycerides (TG) (mg/dL) | High-Density Lipoprotein Cholesterol (HDL-C) (mg/dL) |

|---|---|---|

| Normal Control | 55.2 ± 4.5 | 54.6 ± 4.1 |

| Hyperlipidemic Control | 445.0 ± 14.5 | 39.5 ± 6.7 |

| Compound 1 | 533.2 ± 16.3 | 42.2 ± 5.7 |

| Compound 2 | 46.0 ± 5.4 | 73.6 ± 2.3 |

| Compound 3 | 75.3 ± 7.0 | 60.5 ± 10.3 |

| Bezafibrate (BF) | 95.6 ± 5.0 | 50.2 ± 3.7 |

Another series of derivatives, 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamides, has also been investigated for antihyperlipidemic effects in the same rat model. tandfonline.comresearchgate.netnih.gov A study involving compounds designated 3c, 3d, 3e, 3f, and 3g showed that they all significantly reduced elevated plasma triglyceride levels at both 12 and 24 hours post-administration when compared to the hyperlipidemic control group. researchgate.net Moreover, all of these treated groups exhibited a significant increase in high-density lipoprotein cholesterol levels. tandfonline.comresearchgate.net These findings suggest that modifying the indole-2-carboxamide core with an anthraquinone (B42736) moiety also yields derivatives with a definite potential to ameliorate lipid abnormalities. tandfonline.com The consistent outcomes across these studies underscore the promise of the this compound scaffold in developing new lipid-lowering agents. researchgate.nettandfonline.com

Structure Activity Relationship Sar Studies of 5 Fluoro 1h Indole 2 Carboxamide Systems

Substituent Effects on Biological Efficacy and Selectivity

The presence and position of a fluorine atom on the indole (B1671886) ring of 1H-indole-2-carboxamides significantly modulate their biological activity. The fluorine atom at the C5 position, as in the parent compound 5-fluoro-1H-indole-2-carboxamide, is a common feature in many biologically active analogs. This substitution is generally well-tolerated and can enhance potency. For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, the presence of an electron-withdrawing group like a chloro or fluoro group at the C5 position has been shown to be favorable for activity. nih.gov While both 5-fluoro and 5-chloro substituents can lead to potent compounds, the difference in their effects on CB1 activity is not always a determining factor. nih.gov In some series of compounds, the 5-chloro analogs were found to be more potent than their 5-fluoro counterparts, while in other cases, the reverse was true. nih.gov

In the realm of anticancer agents, the position of the halogen on the indole ring also plays a critical role. For example, a comparison of antiproliferative efficacy showed that a 5-chloro substituted indole-2-carboxamide was significantly more potent than its 7-chloro isomer. nih.gov Furthermore, the introduction of multiple halogen atoms, such as in 5,7-dichloro derivatives, sometimes leads to decreased potency compared to the monosubstituted analogs, suggesting that a single halogen at the C5 position might be optimal for certain biological targets. nih.gov The electronic properties of the fluorine atom, being the most electronegative element, can influence the acidity of the indole N-H, molecular conformation, and binding interactions with target proteins. nih.gov The presence of fluorine can also enhance metabolic stability, a desirable property in drug candidates.

Substitutions at the C3 position of the indole ring have a profound impact on the biological activity of this compound derivatives. For CB1 allosteric modulators, the size of the substituent at this position is a critical determinant of potency. Structure-activity relationship studies have consistently shown a preference for small alkyl groups, such as methyl or ethyl, at the C3 position. nih.govnih.gov The introduction of larger or bulkier groups, including benzyl (B1604629) or cyclohexyl groups, tends to decrease the binding affinity for the CB1 receptor. nih.gov This suggests the presence of a constrained hydrophobic sub-pocket in the receptor's allosteric binding site that can accommodate linear alkyl chains but not larger cyclic structures. nih.gov

In the context of antiproliferative activity, various substitutions at the C3 position have been explored. The introduction of a hydroxymethyl group at C3 in some 5-chloroindole-2-carboxamide series has resulted in potent compounds. mdpi.com Conversely, replacing a methyl group with a larger ethyl or phenyl group can have varied effects depending on the specific scaffold and the target. For instance, in a series of antiproliferative indole-2-carboxamides, the substitution of a chlorine atom at the C5 position was found to be more favorable for activity than a bromine atom. mdpi.com

The electronic nature of substituents on the indole ring also influences reactivity and biological activity. Electron-donating groups at the C5 position, such as methoxy, have been shown to increase the yield in certain synthetic reactions, which is a consideration in the development of these compounds. nih.gov

Table 1: Effect of C3-Substituent on CB1 Receptor Allosteric Modulatory Activity This table is interactive. You can sort and filter the data.

| Compound | C3-Substituent | C5-Substituent | Pendant Ring Substituent (4-position) | Activity (IC50, nM) | Reference |

|---|---|---|---|---|---|

| Analog 1 | H | Cl | N,N-diethylamino | ~250 | nih.gov |

| Analog 2 | Me | Cl | N,N-diethylamino | 79 | nih.gov |

| Analog 3 | Et | Cl | N,N-diethylamino | >1000 | nih.gov |

| ICAM-a | Et | Cl | piperidin-1-yl | - | nih.gov |

| ICAM-b | n-pentyl | Cl | piperidin-1-yl | - | nih.gov |

| 11j | n-pentyl | Cl | N,N-dimethylamino | - | nih.gov |

Substitutions on the pendant aromatic ring, typically a phenyl group attached to the carboxamide nitrogen via a linker, are crucial for the biological efficacy and selectivity of this compound analogs. For CB1 allosteric modulators, SAR studies have revealed that the nature of the substituent at the 4-position of this phenyl ring is a key determinant of activity. The presence of a diethylamino group at this position has been shown to enhance the modulatory potency at the CB1 receptor. nih.gov Similarly, a piperidin-1-yl group is also a favored substituent for CB1 activity. nih.gov The introduction of photoactivatable groups like benzophenone (B1666685) at this position has been shown to maintain binding to the CB1 receptor, indicating a degree of tolerance for structural variations. nih.gov

In the context of anticancer agents, modifications on the pendant phenyl ring have yielded compounds with significant antiproliferative activity. For instance, in a series of 5-chloroindole-2-carboxamides, the N-phenethyl carboxamide architecture was found to be important for antiproliferative action. nih.gov The substitution at the para-position of the phenethyl tail with groups like 4-dimethylamino, morpholin-4-yl, piperidin-1-yl, or 2-methylpyrrolidin-1-yl has led to potent derivatives. nih.gov One of the most potent compounds in a particular study featured a 2-methylpyrrolidin-1-yl substituent. nih.gov

Table 2: Antiproliferative Activity of 5-Chloro-3-methyl-1H-indole-2-carboxamides with Various Pendant Ring Substitutions This table is interactive. You can sort and filter the data.

| Compound | Pendant Ring Substituent (at para-position of phenethyl) | Mean GI50 (µM) | Reference |

|---|---|---|---|

| 5d | morpholin-4-yl | 1.05 | nih.gov |

| 5e | 2-methylpyrrolidin-1-yl | 0.95 | nih.gov |

| 5h | 4-dimethylamino | - | nih.gov |

| 5i | morpholin-4-yl (on 5,7-dichloroindole) | 1.50 | nih.gov |

Conformational Analysis and Molecular Recognition

The three-dimensional conformation of this compound derivatives is a critical factor in their interaction with biological targets. Conformational analysis, often performed using computational methods like molecular mechanics and ab initio calculations, helps in understanding the low-energy conformations that are likely to be biologically active. sciforum.net For instance, studies on a related 5-fluoro-2-oxindole derivative revealed a planar indole-thiosemicarbazone moiety and a chair conformation for a piperidine (B6355638) ring, highlighting the preferred spatial arrangement of different parts of the molecule. sciforum.net

Molecular docking studies have been instrumental in elucidating the molecular recognition patterns of these compounds. These studies simulate the binding of the ligand to the active site of a receptor, providing insights into key interactions such as hydrogen bonds and hydrophobic interactions. For example, docking studies of indole-2-carboxamide derivatives as EGFR inhibitors have shown that the 5-haloindole moiety can insert deeply into a hydrophobic pocket, with the indole NH group forming a crucial hydrogen bond with an aspartate residue (Asp831). nih.gov The substitution pattern at the C3 position can significantly influence the van der Waals interaction surface with the protein. nih.gov The carboxamide moiety is consistently identified as a key hydrogen bond donor and acceptor, anchoring the molecule within the binding site. nih.gov The understanding of these molecular interactions is fundamental for the rational design of more potent and selective inhibitors.

Linker Region Design and Its Impact on Bioactivity

In the development of antitubercular agents based on the indole-2-carboxamide scaffold, modifications to the linker have been shown to have a profound impact. For example, extending the linker between the indole scaffold and an adamantane (B196018) moiety by introducing a carbonyl piperazine (B1678402) fragment was found to be detrimental to anti-TB activity. nih.gov Similarly, introducing an extra spacer to the amide linker tethering the indole ring and a phenyl moiety was also unfavorable. nih.gov These findings suggest that for certain targets, like the mycobacterial MmpL3 transporter, there are strict steric requirements, and any deviation from the optimal linker length can lead to a loss of activity.

Conversely, in the design of antiproliferative agents, a phenethyl moiety as the linker has been identified as important for activity. nih.gov The replacement of this phenethyl linker with a 4-phenylpiperazin-1-yl carbonyl or a benzyl carbonyl group resulted in compounds with lower potency, emphasizing the importance of the specific linker architecture for interacting with cancer-related targets. nih.gov

Requirements of the Carboxamide Moiety for Interaction

The carboxamide moiety at the C2 position of the indole ring is a cornerstone of the biological activity of this class of compounds. This functional group is a versatile hydrogen bond donor (via the N-H) and acceptor (via the C=O), enabling it to form strong interactions with amino acid residues in the binding sites of various enzymes and receptors. nih.govmdpi.com These hydrogen bonding interactions are often crucial for anchoring the molecule in the correct orientation for effective inhibition or modulation.

The importance of the carboxamide group is highlighted across a wide range of biological targets. In the context of enzyme inhibition, the presence of the carboxamide moiety is considered essential for the inhibitory activity of indole-2-carboxamide derivatives against targets like human liver glycogen (B147801) phosphorylase (HLGP). nih.gov Molecular docking studies consistently show the carboxamide participating in key hydrogen bonding networks within the active site. nih.gov

Computational Chemistry and Molecular Modeling Applications in 5 Fluoro 1h Indole 2 Carboxamide Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Prediction of Ligand-Receptor Binding Affinities and Modes

Molecular docking studies have been employed to estimate the binding affinity of indole-2-carboxamide derivatives against various protein targets. For instance, a study investigating coumarin (B35378) derivatives and other compounds as inhibitors of caspase-7, a key enzyme in the apoptosis pathway, included a close analog of our subject compound: 5-fluoro-1H-indole-2-carboxylic acid (2-mercapto-ethyl)-amide. This investigation utilized AutoDock Vina and GOLD 5.3.0 software to predict binding affinities. hilarispublisher.com The results provide a valuable reference point for the potential binding energy of 5-fluoro-1H-indole-2-carboxamide derivatives.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Docking Software |

|---|---|---|---|

| 5-fluoro-1H-indole-2-carboxylic acid (2-mercapto-ethyl)-amide | Caspase-7 | -5.1 | AutoDock Vina |

Analysis of Key Interacting Amino Acid Residues

A crucial aspect of molecular docking is the identification of key amino acid residues within the receptor's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for the stability of the ligand-protein complex. For indole-2-carboxamide derivatives, studies have revealed specific interactions that are likely to be relevant for the 5-fluoro analog. For example, in a study of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives as inhibitors of human liver glycogen (B147801) phosphorylase (HLGP), several key hydrogen bonds were identified. nih.gov

| Compound Class | Target Protein | Interacting Residues | Interaction Type |

|---|---|---|---|

| Indole-2-carboxamide derivatives | Human Liver Glycogen Phosphorylase (HLGP) | Glu190 | Hydrogen bond with indole (B1671886) NH |

| Indole-2-carboxamide derivatives | Human Liver Glycogen Phosphorylase (HLGP) | Thr380 | Hydrogen bond with carboxamide nitrogen |

| Indole-2-carboxamide derivatives | Human Liver Glycogen Phosphorylase (HLGP) | Lys191 | Hydrogen bond with carbonyl in R moiety |

These findings suggest that the indole NH and the carboxamide group of this compound are likely to be important for forming hydrogen bonds within a protein's active site. The fluorine atom at the 5-position can further influence these interactions through modulation of the electronic properties of the indole ring.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system. In the context of drug discovery, MD simulations are invaluable for assessing the stability of a ligand-protein complex and understanding the conformational changes that may occur in a biological environment.

Assessment of Ligand-Protein Complex Stability in Dynamic Conditions

The stability of a ligand within a protein's binding pocket over time is a key indicator of its potential efficacy. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are common metrics used to assess this stability. A stable complex will typically exhibit relatively small and stable RMSD values over the course of the simulation. In a study involving a ligand containing a 5-fluoro-indole moiety, specifically ~{N}[2-(5-fluoranyl-1 ~{H}-indol-3-yl)ethyl]ethanamide, the stability within the catalytic site of the SARS-CoV-2 main protease (Mpro) was investigated. The simulation, running for 30 nanoseconds, revealed that this particular ligand was unstable and eventually unbound from the binding pocket. nih.gov This highlights the importance of specific substituent patterns for maintaining a stable interaction.

| Ligand | Target Protein | Simulation Time (ns) | Observed Stability |

|---|---|---|---|

| ~{N}[2-(5-fluoranyl-1 ~{H}-indol-3-yl)ethyl]ethanamide | SARS-CoV-2 Main Protease (Mpro) | 30 | Unstable, unbound from the catalytic site |

Conformational Behavior of this compound in Biological Environments

MD simulations also allow for the study of the conformational flexibility of a ligand within the binding site. The analysis of the trajectory from an MD simulation can reveal the different conformations that the ligand adopts and the flexibility of different parts of the molecule. The instability of the 5-fluoro-indole derivative in the Mpro active site suggests that it explored various orientations before dissociating. nih.gov Understanding this conformational behavior is crucial for structure-based drug design, as it can inform the design of more rigid analogs or molecules with improved interactions to lock the ligand in a bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

In the context of indole-2-carboxamides, QSAR studies have been performed to elucidate the structural requirements for their activity as, for example, cannabinoid CB1 receptor antagonists. ijpar.com These studies often use descriptors related to the electronic and steric properties of the molecules. For instance, a QSAR study on a series of indole-2-carboxamides revealed the importance of the electrostatic potential charges at different atoms in the scaffold for their anti-obesity activity. ijpar.com The study indicated that an increased positive electrostatic potential charge at position 3 and the presence of electron-withdrawing groups at positions 8 and 9 of the indole-2-carboxamide pharmacophore could be favorable for CB1 antagonistic activity. ijpar.com The fluorine atom in this compound, being highly electronegative, would significantly influence the electronic descriptors used in such a QSAR model.

| Compound Class | Activity | Key QSAR Descriptors | Observed Trend |

|---|---|---|---|

| Indole-2-carboxamides | CB1 Antagonism | Electrostatic potential charge at atom 3 | Increasing positive charge may be favorable |

| Indole-2-carboxamides | CB1 Antagonism | Electrostatic potential charge at atoms 8 and 9 | Increasing value may be detrimental |

These computational approaches provide powerful tools to guide the design and optimization of novel bioactive compounds based on the this compound scaffold.

Three-Dimensional QSAR (3D-QSAR) Methodologies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational method used to establish a correlation between the biological activity of a set of compounds and their 3D physicochemical properties. researchgate.net For indole derivatives, including the this compound scaffold, 3D-QSAR helps to identify the key structural features that govern their interaction with biological targets. nih.gov The primary goal is to create a predictive model that can estimate the activity of novel, unsynthesized analogs. tandfonline.com

Commonly employed 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.com

CoMFA: This technique calculates the steric (shape) and electrostatic (charge) fields around a series of aligned molecules. The resulting field values are then correlated with the biological activity data (e.g., IC₅₀ values) using statistical methods like Partial Least Squares (PLS) regression. For indole-2-carboxamide derivatives studied as inhibitors of human liver glycogen phosphorylase a (HLGPa), CoMFA models have successfully been developed, yielding statistically significant correlations. nih.gov

CoMSIA: As an extension of CoMFA, CoMSIA evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more comprehensive description of the molecule's interaction potential. nih.gov In studies on indole derivatives as phosphodiesterase IV inhibitors, CoMSIA models combining steric, electrostatic, and hydrophobic fields produced robust results with good predictive power. nih.gov

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, a map might indicate that a bulky substituent is favored in one region (steric favorability) or that a negative charge is preferred in another (electrostatic favorability). tandfonline.comnih.gov These insights provide clear guidelines for designing new derivatives with improved potency. nih.gov

Table 1: Key Statistical Parameters in 3D-QSAR Models for Indole Derivatives

| Parameter | Description | Typical Value for a Good Model | Reference |

|---|---|---|---|

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, determined by cross-validation. | > 0.5 | tandfonline.comnih.gov |

| r² (Non-cross-validated r²) | A measure of the model's ability to fit the data of the training set. | > 0.9 | nih.govtandfonline.com |

| Predictive r² (r²_pred) | A measure of the model's ability to predict the activity of an external test set of compounds. | > 0.5 | nih.gov |

| PLS Components | The number of principal components used to build the regression model. | Typically 2-6 | mdpi.com |

Pharmacophore Modeling for Active Ligand Features

Pharmacophore modeling is another crucial ligand-based design strategy, particularly useful when the 3D structure of the biological target is unknown. creative-biolabs.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. creative-biolabs.comyoutube.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govmdpi.com

For a series of active compounds like this compound derivatives, the process involves:

Conformational Analysis: Generating a diverse set of low-energy 3D conformations for each molecule in the training set. creative-biolabs.com

Feature Identification: Identifying the potential pharmacophoric features present in each conformation.

Molecular Alignment: Superimposing the molecules to find a common arrangement of pharmacophoric features that is shared among the most active compounds. creative-biolabs.com

Model Generation and Validation: Creating a pharmacophore hypothesis and validating its ability to distinguish active from inactive molecules. mdpi.com

In studies of indole and isatin (B1672199) derivatives, pharmacophore models have been successfully generated to identify the key features for activity. mdpi.com For indole-2-carboxamide derivatives targeting HLGPa, the binding models reveal consistent interactions, where the carboxamide group often forms crucial hydrogen bonds with amino acid residues in the active site. nih.gov A typical pharmacophore model for an indole-based inhibitor might include a hydrogen bond donor (from the indole N-H), a hydrogen bond acceptor (from the carboxamide oxygen), and an aromatic ring feature. The fluorine atom at the 5-position would contribute to a hydrophobic or electron-withdrawing feature, influencing the electronic properties of the aromatic system. nih.gov

Table 2: Common Pharmacophoric Features Identified for Indole-Based Ligands

| Feature | Description | Potential Role in this compound |

|---|---|---|

| Hydrogen Bond Donor (HBD) | An atom (usually N or O) with an attached hydrogen. | The indole N-H group; the amide N-H group. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (usually N or O). | The carbonyl oxygen of the carboxamide group. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | The indole bicyclic ring system. |

| Hydrophobic Feature (HY) | A non-polar group or region of the molecule. | The indole ring itself; the fluorine atom can contribute. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has become a powerful tool in chemistry for calculating molecular properties and explaining experimental observations. nih.gov For this compound, DFT calculations provide fundamental insights into its geometry, electronic properties, and chemical reactivity. nih.gov

Elucidation of Electronic Structure and Reactivity

DFT calculations can precisely determine the electronic characteristics of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). nih.gov

HOMO and LUMO Analysis: The HOMO represents the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For indole derivatives, DFT studies show that substitutions on the indole ring, such as the 5-fluoro group, can significantly alter the HOMO-LUMO energies and, consequently, the molecule's reactivity profile. acs.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. nih.gov It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. In this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the fluorine atom, indicating these are sites for electrophilic interaction. Positive potential (blue) would be expected around the amide and indole N-H protons, identifying them as sites for nucleophilic interaction. nih.gov

These computational analyses provide a detailed picture of how the molecule will behave in a chemical or biological environment. frontiersin.org

| Electron Affinity | The energy released when an electron is added. | Related to the LUMO energy; indicates susceptibility to reduction. |

Theoretical Basis for Biological Activities

The insights gained from DFT calculations provide a strong theoretical foundation for understanding the biological activities of this compound. nih.gov The calculated electronic properties can be directly correlated with the molecule's ability to interact with a biological target, such as an enzyme or receptor.

For instance, the MEP map helps to rationalize and predict hydrogen bonding and other electrostatic interactions that are fundamental to ligand-receptor binding. nih.gov A region of high negative potential on the carboxamide oxygen suggests it can act as a strong hydrogen bond acceptor, a common interaction motif in enzyme inhibitors. nih.gov

Furthermore, the HOMO-LUMO energies can explain the molecule's involvement in charge-transfer interactions within a receptor's active site. The reactivity indices derived from DFT, such as Fukui functions, can pinpoint the specific atoms most likely to participate in covalent bond formation, which is relevant for irreversible inhibitors. frontiersin.org By correlating these theoretical descriptors with observed biological activity, researchers can build a comprehensive model of the structure-activity relationship. This knowledge is crucial for guiding the rational design of new indole-based compounds with enhanced therapeutic properties. nih.govdongguk.edu

Mechanistic Insights into the Biological Actions of 5 Fluoro 1h Indole 2 Carboxamide Derivatives

Elucidation of Molecular Mechanisms in Receptor Modulation

The biological effects of 5-fluoro-1H-indole-2-carboxamide derivatives are often initiated by their interaction with specific cellular receptors. Research has uncovered their ability to act as modulators, including antagonists and allosteric modulators, of key receptors involved in signaling pathways.

One significant area of investigation has been their effect on cannabinoid receptors. Certain indole-2-carboxamide derivatives have been identified as allosteric modulators of the Cannabinoid CB1 receptor. nih.gov For instance, compounds like 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-a) and 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b) were shown to enhance the binding of agonists to the CB1 receptor. nih.gov Notably, ICAM-b demonstrated particularly strong positive cooperativity. nih.gov This allosteric modulation can lead to biased signaling, where the compound induces downstream activation of specific pathways, such as the extracellular signal-regulated kinase (ERK) signaling via β-arrestin, while negatively affecting others, like G-protein coupling. nih.gov Other research has pointed to the selective cannabinoid receptor 2 (CB2) agonistic activity of different indole-2-carboxamide derivatives. nih.gov

More recently, derivatives have been developed as modulators for the orphan nuclear receptor Nur77, a validated target in breast cancer treatment. nih.gov A lead compound, 8b, was optimized to produce ja, a derivative with significantly improved binding capability to Nur77. nih.gov This compound acts as a potent and selective Nur77 antagonist, showing strong antiproliferative activity against triple-negative breast cancer (TNBC) cell lines while sparing normal breast cells. nih.gov The mechanism involves inducing caspase-dependent apoptosis through the mediation of the TP53 phosphorylation pathway in a Nur77-dependent manner. nih.gov

Table 1: Nur77 Receptor Binding Affinity of Indole-2-carboxamide Derivatives

| Compound | Binding Affinity (KDSPR) | Role |

|---|---|---|

| 8b | 354 nM | Lead Compound |

| ja | 91 nM | Active Antagonist |

This table displays the binding affinity of a lead compound and its optimized derivative to the Nur77 receptor, as measured by Surface Plasmon Resonance (SPR). Data sourced from nih.gov.

Detailed Understanding of Enzyme Inhibition Pathways

In addition to receptor modulation, this compound and its related structures are potent inhibitors of various enzymes, playing a crucial role in their therapeutic potential.

A series of 5-substituted-indole-2-carboxamides were designed as dual-targeted antiproliferative agents by inhibiting both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase-2 (CDK2). rsc.org These enzymes are critical for cell growth and proliferation, and their dysregulation is a hallmark of many cancers. Several derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines. rsc.org The most potent compounds, 5g, 5i, and 5j, exhibited inhibitory concentrations (GI50) comparable to the reference drug erlotinib (B232). rsc.org Further investigation confirmed their direct inhibitory action on both EGFR and CDK2, with IC50 values indicating potent dual inhibition. rsc.org

Table 2: Dual Inhibition of EGFR and CDK2 by Indole-2-carboxamide Derivatives

| Compound | Mean GI50 (Antiproliferative) | EGFR IC50 | CDK2 IC50 |

|---|---|---|---|

| 5g | 55 nM | 124 nM | 33 ± 04 nM |

| 5i | 49 nM | 92 nM | Not specified |

| 5j | 37 nM | 85 nM | Not specified |

| Erlotinib (Reference) | 33 nM | 80 nM | Not specified |

This table shows the antiproliferative activity (GI50) and direct enzyme inhibition (IC50) of selected derivatives against EGFR and CDK2. Data sourced from rsc.org.

Another key enzyme target is α-glucosidase, which is involved in carbohydrate metabolism. Inhibition of this enzyme can help manage conditions like type 2 diabetes. nih.govfrontiersin.org A series of 5-fluoro-2-oxindole derivatives, structurally related to the core compound, were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Several of these compounds, particularly 3d, 3f, and 3i, showed significantly more potent inhibition than the standard drug acarbose. nih.govfrontiersin.org Kinetic studies revealed that these compounds inhibit the enzyme in a reversible and mixed-competitive manner. nih.gov

Table 3: α-Glucosidase Inhibition by 5-fluoro-2-oxindole Derivatives

| Compound | IC50 (µM) |

|---|---|

| 3d | 49.89 ± 1.16 |

| 3f | 35.83 ± 0.98 |

| 3i | 56.87 ± 0.42 |

| Acarbose (Reference) | 569.43 ± 43.72 |

This table presents the half-maximal inhibitory concentration (IC50) of potent derivatives against α-glucosidase, compared to the reference drug acarbose. Data sourced from nih.govfrontiersin.org.

Furthermore, certain N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives have demonstrated a potent hypolipidemic effect in animal models. nih.gov While the precise mechanism is still under investigation, these compounds were shown to significantly reduce serum triglycerides and increase HDL-cholesterol levels in rats with hyperlipidemia induced by Triton WR-1339. nih.gov Triton WR-1339 is known to inhibit lipoprotein lipase, suggesting that the derivatives may exert their effect by counteracting this inhibition or influencing other lipid metabolism pathways. nih.govresearchgate.net

Identification of Cellular and Molecular Targets

The diverse biological activities of this compound derivatives stem from their ability to interact with a range of specific cellular and molecular targets. These interactions trigger the downstream effects observed in receptor modulation and enzyme inhibition. Key identified targets include receptors crucial for cell signaling and enzymes that regulate vital metabolic and proliferative pathways.

The primary molecular targets identified through various research initiatives include:

Receptors : Cannabinoid Receptors (CB1 and CB2) and the Orphan Nuclear Receptor Nur77. nih.govnih.govnih.gov

Enzymes : Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase-2 (CDK2), α-glucosidase, and the mycobacterial transporter MmpL3. nih.govnih.govrsc.org

Pathways : The hypolipidemic action of some derivatives is linked to the modulation of lipoprotein metabolism, likely involving lipoprotein lipase. nih.gov The anticancer effects of Nur77 modulators are mediated through the TP53 phosphorylation pathway. nih.gov

Table 4: Summary of Identified Molecular Targets for Indole-2-Carboxamide Derivatives

| Molecular Target | Derivative Class/Compound | Biological Action |

|---|---|---|

| Cannabinoid Receptor 1 (CB1) | 5-chloro-indole-2-carboxamides | Positive Allosteric Modulator |

| Cannabinoid Receptor 2 (CB2) | Indole-2-carboxamides | Agonist |

| Orphan Nuclear Receptor Nur77 | 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamides (e.g., ja) | Selective Antagonist, Apoptosis Induction |

| Epidermal Growth Factor Receptor (EGFR) | 5-substituted-indole-2-carboxamides (e.g., 5j) | Inhibitor |

| Cyclin-Dependent Kinase-2 (CDK2) | 5-substituted-indole-2-carboxamides (e.g., 5g) | Inhibitor |

| α-glucosidase | 5-fluoro-2-oxindole derivatives (e.g., 3f) | Reversible, Mixed-type Inhibitor |

| MmpL3 Transporter | Indole-2-carboxamides | Inhibitor (Anti-tubercular) |

This table summarizes the key cellular and molecular targets that are modulated or inhibited by various derivatives of the indole-2-carboxamide scaffold. Data sourced from nih.govnih.govnih.govnih.govrsc.org.

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Next-Generation Analogues

The development of new analogues of 5-fluoro-1H-indole-2-carboxamide is driven by the need for compounds with improved potency, selectivity, and pharmacokinetic profiles. Researchers are employing rational design principles, guided by extensive structure-activity relationship (SAR) studies, to systematically modify the core scaffold.

Key strategies in the rational design of next-generation analogues include:

Modification of the Carboxamide Moiety: The terminal carboxamide group is a frequent target for modification. For instance, in the development of anti-alphaviral agents, expanding the investigation of the benzylamide portion of the molecule was a key focus to enhance antiviral potency. nih.gov

Substitution at the N1-Indole Position: The indole (B1671886) nitrogen (N1) provides another handle for chemical modification. Altering the substituent at this position can significantly impact solubility and metabolic stability. nih.gov In one study, replacing an N-benzyl group with other motifs was explored to improve aqueous solubility. nih.gov

Exploration of the Indole Core: SAR studies have shown that substituents on the indole ring are critical for activity. For example, in the pursuit of anti-Trypanosoma cruzi agents, small, aliphatic, electron-donating groups at the 5-position were found to be favorable for potency, whereas electron-withdrawing groups like halogens led to inactive compounds. acs.org

Linker Modification: The linker connecting the indole core to other parts of the molecule is crucial for optimal spatial orientation. Research on anti-T. cruzi compounds demonstrated that altering the linker length or reversing the amide bond could drastically affect potency. acs.org

Synthetic approaches to these next-generation analogues are becoming increasingly sophisticated. Multi-step synthetic strategies are often employed to build complex molecules. acs.org A common method involves the coupling reaction between a 5-fluoro-1H-indole-2-carboxylic acid derivative and a desired amine, often facilitated by coupling agents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). mdpi.com Other innovative synthetic methods include palladium-catalyzed C-H functionalization, which allows for the introduction of diverse groups at various positions on the indole ring. researchgate.net

| Analogue Class | Modification Strategy | Research Focus | Reference |

|---|---|---|---|

| N-Thiazolyl-indole-2-carboxamides | Combining indole nucleus with a thiazole (B1198619) ring | Multitarget anticancer agents | acs.org |

| Pyridylethyl Amide Derivatives | Modification of the terminal carboxamide with pyridylethyl groups | Anti-alphaviral agents | nih.gov |

| N-(Benzoylphenyl) derivatives | Coupling with various aminobenzophenones | Hypolipidemic agents | nih.gov |

| C3-Substituted Analogues | Introduction of groups at the C3 position via Pd-catalysed arylation | General drug discovery | researchgate.net |

Exploration of Novel Therapeutic Targets and Applications

While initially investigated for a specific set of activities, the versatility of the this compound scaffold has led researchers to explore its potential against a wide range of new therapeutic targets. This expansion opens up possibilities for treating various diseases.

Emerging therapeutic applications and targets include:

Antiparasitic Agents: Indole-2-carboxamides have been identified as potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org Other derivatives are being developed as pan-antimycobacterial agents that target the essential MmpL3 transporter in species like M. tuberculosis and non-tuberculous mycobacteria. nih.gov

Anticancer Agents: This scaffold is a promising backbone for the development of multi-target anticancer drugs. acs.org Derivatives have been designed as inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and B-RafV600E. mdpi.comrsc.orgnih.gov

Antiviral Agents: Researchers have successfully developed indole-2-carboxamide inhibitors of neurotropic alphavirus replication, with some compounds showing protective effects in animal models. nih.gov

Pain and Inflammation: The indole-2-carboxamide structure is being used to design novel agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target for developing new antinociceptive and anti-inflammatory agents. mdpi.com

Metabolic Diseases: A series of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives have shown significant lipid-lowering activity in animal models of hyperlipidemia, suggesting their potential for treating metabolic disorders. nih.govresearchgate.net

Neurodegenerative Diseases: Indole-based compounds have been rationally designed as selective inhibitors of human monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease and other neurological disorders. nih.gov

The broad applicability of this chemical class underscores its importance as a foundational element in modern drug discovery programs. nbinno.com

Integration of Advanced Computational Methodologies in Drug Discovery

The design and optimization of this compound derivatives are increasingly supported by advanced computational techniques. These in silico methods accelerate the drug discovery process, reduce costs, and provide deep insights into molecular interactions.

Key computational approaches being integrated include:

Molecular Docking: This technique is widely used to predict the binding orientation of a ligand within the active site of a target protein. For example, molecular docking has been used to understand the binding modes of indole-2-carboxamide-based inhibitors with targets like EGFR, CDK2, and MAO-B, helping to explain their observed biological activities. mdpi.comnih.gov

Ligand-Based Drug Design: When the 3D structure of a target is unknown, ligand-based methods can be employed. This approach uses the structures of known active compounds to design new, more potent molecules. This strategy has been applied to develop novel inhibitors for targets like the SARS-CoV-2 main protease. bu.edu.eg

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to assess the stability of the binding and characterize the nature of the interactions. This method has been used to study the binding dynamics of kinase inhibitors, confirming the stability of the compound within the enzyme's active site. mdpi.com

Prediction of ADMET Properties: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. This allows for the early identification of candidates with potentially poor drug-like properties, as seen in the development of TRPV1 agonists. mdpi.com

These computational methodologies provide a rational framework for prioritizing synthetic efforts and designing molecules with a higher probability of success.

Strategies for Overcoming Research Challenges in Indole-2-carboxamide Chemistry

Despite the promise of the indole-2-carboxamide scaffold, researchers face several challenges, including synthetic difficulties and suboptimal pharmacological properties like poor solubility and metabolic instability. acs.org

Strategies to overcome these challenges include:

Improving Physicochemical Properties: A primary challenge is limited plasma exposure due to poor solubility or rapid metabolism. acs.org Medicinal chemists employ strategies such as modifying substituents on the indole ring and at the N1-position to enhance solubility and block metabolic "soft spots." nih.govacs.org For instance, early studies on anti-T. cruzi agents identified hydroxylation as a major metabolic route, prompting the design of analogues to resist this metabolic pathway. acs.org

Scaffold Hopping: When modifications to the indole core fail to yield compounds with a good balance of potency and pharmacokinetic properties, researchers may employ "scaffold hopping." This involves replacing the indole nucleus with other heterocyclic systems (e.g., azaindoles, benzofurans, pyrazoles) to explore new chemical space while retaining key pharmacophoric features. acs.org

Advanced Synthetic Methods: The synthesis of complex, polycyclic indole structures can be challenging. The indole-2-carboxamide group has been shown to be a versatile synthetic precursor for constructing fused indole ring systems through various intramolecular and intermolecular cyclization reactions. rsc.org Furthermore, the development of novel catalytic systems, such as palladium/norbornene-catalyzed C–H activation, provides powerful new tools for the efficient and regioselective functionalization of the indole core. acs.org

Addressing Drug Resistance: In the field of antimicrobials, a significant challenge is the emergence of drug resistance. A promising strategy involves designing indole-2-carboxylates that act as inhibitors of resistance enzymes, such as metallo-β-lactamases (MBLs), thereby restoring the efficacy of existing antibiotics. researchgate.net

| Challenge | Strategy | Example Application | Reference |

|---|---|---|---|

| Poor solubility and metabolic instability | Medicinal chemistry modifications (e.g., blocking metabolic sites) | Optimization of anti-T. cruzi and anti-alphaviral agents | nih.govacs.org |

| Limited chemical space/suboptimal core | Scaffold hopping (replacing indole with other heterocycles) | Search for improved anti-T. cruzi leads | acs.org |

| Synthetic complexity | Development of novel cyclization and C-H activation methods | Construction of diverse polycyclic indole frameworks | rsc.orgacs.org |

| Antimicrobial resistance | Inhibition of resistance mechanisms (e.g., MBL enzymes) | Restoring efficacy of carbapenem (B1253116) antibiotics | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-fluoro-1H-indole-2-carboxamide, and how can reaction conditions be optimized?